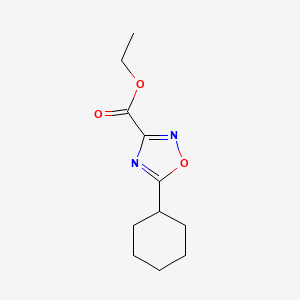

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRXBJCVSRAHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with cyclohexyl isocyanate, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate and its derivatives have been evaluated for their efficacy against various cancer cell lines. For example:

- Antiproliferative Activity : Research indicates that certain oxadiazole derivatives exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds derived from the oxadiazole structure have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Apoptosis induction |

| Derivative A | HCT-116 | 0.19 | Caspase activation |

| Derivative B | A549 (lung) | 0.11 | Microtubule destabilization |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that this compound exhibits activity against various bacterial strains and viruses:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

- Antiviral Activity : Preliminary evaluations suggest that oxadiazole derivatives can inhibit viral replication in certain models, making them candidates for further development as antiviral drugs.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves cyclization reactions using appropriate precursors such as carboxylic acids and arylamidoximes. The structure can be modified to enhance its biological activity or tailor it for specific therapeutic applications .

Table 2: Synthesis Methods for Oxadiazoles

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Cyclization with ethyl chloroformate | 75–93 | Ethyl chloroformate, K2CO3 |

| Multistep reaction involving amidoxime | Variable | Aryl amidoximes |

Case Studies and Research Findings

A number of case studies have documented the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : In a study by Maftei et al., several oxadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. The results indicated that modifications to the oxadiazole core could significantly enhance anticancer activity .

- Antimicrobial Efficacy Evaluation : Another study assessed the antibacterial properties of various oxadiazoles, including Ethyl 5-cyclohexyl derivatives. Results showed promising activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole: A similar compound with a different substituent pattern.

1,3,4-Oxadiazole: Another regioisomer with different chemical properties.

1,2,5-Oxadiazole:

Uniqueness

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science .

Biological Activity

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their potential pharmacological properties. The 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. These compounds often act through various mechanisms such as enzyme inhibition and receptor modulation.

Synthesis and Characterization

This compound can be synthesized through multistep reactions involving cyclization of appropriate precursors. Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The compound was evaluated for its inhibitory effects on cell proliferation using the MTT assay across several cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | |

| MCF-7 (Breast) | 10.3 | |

| HCT116 (Colon) | 8.7 | |

| A549 (Lung) | 15.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer properties.

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Apoptosis Induction : Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells. This is associated with elevated levels of pro-apoptotic proteins such as p53 and caspase activation.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in cancer progression such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests a potential for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of this compound on multiple cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116). Results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 8.7 µM to 15 µM across different cell lines .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.